![molecular formula C23H23NO4 B11180649 N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11180649.png)
N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.43 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethoxyphenyl acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-(benzyloxy)aniline with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal-acid reduction.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxy groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide can be compared with other similar compounds such as:
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Similar structure but with a diethylamino group instead of dimethoxyphenyl.
N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide: Contains a phenylsulfonyl group instead of dimethoxyphenyl
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23NO4/c1-26-21-13-8-18(14-22(21)27-2)15-23(25)24-19-9-11-20(12-10-19)28-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,24,25) |
InChI Key |
YEQRKGRCLYLHRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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